![molecular formula C26H27N3O2 B2771528 1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894013-28-6](/img/structure/B2771528.png)
1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
Scientific Research Applications
Synthetic Chemistry and Catalysis
Urea derivatives play a crucial role in synthetic chemistry, particularly in the development of catalysts for specific reactions. For instance, urea-based ligands have been employed in the synthesis of metal complexes that catalyze the Z-selective linear dimerization of phenylacetylenes, showcasing the utility of urea derivatives in enhancing catalytic selectivity and efficiency (Ge, Meetsma, & Hessen, 2009). Similarly, urea compounds have been used to stabilize zirconium alkyl complexes, highlighting their potential as supports for creating highly reactive catalytic species (Leitch & Schafer, 2010).
Material Science
In material science, urea derivatives have facilitated the synthesis of conducting polymers from low oxidation potential monomers, demonstrating their significance in developing advanced materials for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). This research underscores the versatility of urea derivatives in engineering materials with desired electrical properties.
Molecular Recognition and Structural Analysis
Urea derivatives have also been explored for their ability to form stable complexes with other molecules, which is crucial for molecular recognition processes. This capability has been demonstrated in studies where urea-based receptors selectively bind to specific substrates, thus providing a foundation for designing novel sensors and recognition systems (Chetia & Iyer, 2006).
Safety and Hazards
properties
IUPAC Name |
1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-20-12-14-24(15-13-20)29-19-23(16-25(29)30)27-26(31)28(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-15,23H,16-19H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVDOQWVRHUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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